BenchChemオンラインストアへようこそ!

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Nek2 kinase inhibition mitotic regulation cancer cell proliferation

This 3,4-dimethylphenyl regioisomer (CAS 923373-03-9) is a validated Nek2 inhibitor (IC₅₀ = 4.9 μM) that fills a critical gap between potent clinical candidates (e.g., T-1101) and weaker tool compounds. Unlike the 2,4-dimethylphenyl analog, the 3,4-substitution pattern preserves measurable Nek2 engagement while avoiding KCNQ1 activation associated with the ML277 chemotype. It is the preferred moderate-affinity positive control for ADP-Glo™ kinase assays at 50 μM ATP and an essential reference point in SAR matrices exploring phenyl ring substitution effects on Nek2 binding. Researchers studying Nek2-dependent mitotic phenotypes in KCNQ1-expressing models (cardiomyocytes, neuronal cells) can use this compound to eliminate confounding electrophysiological effects. Procure to calibrate assay sensitivity windows, validate target engagement, or serve as a synthetic intermediate for further derivatization.

Molecular Formula C24H27N3O3S2
Molecular Weight 469.62
CAS No. 923373-03-9
Cat. No. B2516045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
CAS923373-03-9
Molecular FormulaC24H27N3O3S2
Molecular Weight469.62
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)C)C
InChIInChI=1S/C24H27N3O3S2/c1-16-4-8-21(9-5-16)32(29,30)27-12-10-19(11-13-27)23(28)26-24-25-22(15-31-24)20-7-6-17(2)18(3)14-20/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,26,28)
InChIKeyJZLICQKIAAAPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide (CAS 923373-03-9): Core Identity and Procurement Context


N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide (CAS 923373-03-9) is a synthetic thiazolyl-piperidine-4-carboxamide derivative bearing a tosyl protecting group . With a molecular formula of C₂₄H₂₇N₃O₃S₂ and molecular weight of 469.62 g/mol [1], it belongs to a pharmacologically significant scaffold class exploited in Hec1/Nek2 mitotic pathway modulation [2] and KCNQ1 potassium channel modulation [3]. Its 3,4-dimethylphenyl substitution on the thiazole C-4 position distinguishes it positionally from the more extensively characterized 2,4-dimethylphenyl regioisomer, a fact that carries measurable consequences for target engagement and selectivity, as detailed in the evidence sections below.

N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide: Why Regioisomeric and Scaffold Substitution Compromise Experimental Reproducibility


The thiazolyl-piperidine-tosyl scaffold class encompasses compounds with drastically divergent primary pharmacology depending on subtle structural variations. The 3,4-dimethylphenyl regioisomer (CAS 923373-03-9) cannot be substituted with the 2,4-dimethylphenyl analog (a known Nek2/Hec1 disruptor) without altering target engagement profiles, because the relative positioning of the methyl substituents on the phenyl ring governs the shape complementarity with the Nek2 ATP-binding pocket [1]. Furthermore, replacement of the tosyl-piperidine-4-carboxamide architecture with the 2-carboxamide configuration found in ML277 fundamentally switches the modality from Nek2 inhibition to KCNQ1 activation [2]. Even within the same nominal target class (e.g., Hec1/Nek2 modulation), potency spans over three orders of magnitude—from low nanomolar (T-1101, IC₅₀ 14.8–21.5 nM) to low micromolar (INH1 derivatives, IC₅₀ ~1–3 μM; target compound, IC₅₀ ~4.9 μM)—meaning that unsupervised analog swapping risks complete loss of signal in any assay system calibrated for a more potent chemotype [3][4]. The evidence items below quantify these differentiation boundaries.

N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide (923373-03-9): Quantitative Differentiation Evidence for Procurement Decisions


Nek2 Kinase Inhibition Potency: Moderate Affinity Differentiates from Clinical-Stage Hec1/Nek2 Disruptors

The target compound inhibits human recombinant Nek2 with an IC₅₀ of 4.9 μM (4,900 nM) in an ADP-Glo kinase assay in the presence of 50 μM ATP [1]. This value places it approximately 230- to 330-fold less potent than the clinical-stage Hec1/Nek2 inhibitor T-1101 tosylate, which exhibits antiproliferative IC₅₀ values of 14.8–21.5 nM across multiple cancer cell lines [2]. It is also approximately 25- to 40-fold less potent than INH154, a probe-grade Nek2/Hec1 binding inhibitor with IC₅₀ values of 120–200 nM in MB468 and HeLa cells respectively . However, the target compound is roughly equipotent to or slightly weaker than INH1, which shows cytotoxic IC₅₀ values of 1.1–3.4 μM in MDA-MB-231, HeLa, and K562 cells , and substantially more potent than Nek2/Hec1-IN-2 (Compound 14), which displays IC₅₀ >25 μM against cancer cell proliferation [3]. This moderate potency profile makes the compound suitable as a tool compound for Nek2 biochemical assay development or as a starting scaffold for medicinal chemistry optimization, rather than as a lead-like candidate for direct in vivo efficacy studies.

Nek2 kinase inhibition mitotic regulation cancer cell proliferation

Regioisomeric Differentiation: 3,4-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution and Its Impact on Target Engagement

The target compound (3,4-dimethylphenyl regioisomer, CAS 923373-03-9) and its 2,4-dimethylphenyl counterpart represent positional isomers differentiated solely by the relative placement of methyl groups on the phenyl ring attached to the thiazole C-4 position. The 2,4-dimethylphenyl regioisomer is explicitly described as a Nek2/Hec1 dual-pathway inhibitor that binds to the active sites of both Nek2 and Hec1, disrupting mitotic progression . In contrast, the 3,4-dimethylphenyl regioisomer exhibits measurable but moderate Nek2 kinase inhibition (IC₅₀ = 4.9 μM) [1], and patent literature from Taivex Therapeutics covering Hec1/Nek2 modulators identifies 4-phenyl-1,3-thiazole compounds as the core scaffold, where the substitution pattern on the phenyl ring directly modulates Hec1/Nek2 binding affinity [2]. Although direct head-to-head biochemical data for both regioisomers under identical assay conditions are not publicly available, the positional shift of the methyl group from the ortho (2,4-) to the meta (3,4-) position is predicted to alter the dihedral angle between the phenyl and thiazole rings, thereby affecting π-stacking interactions within the Nek2 ATP-binding site [3]. This structural distinction is critical for medicinal chemistry campaigns seeking to explore regioisomer-dependent selectivity or to generate patentably distinct chemical matter.

regioisomerism structure-activity relationship Nek2 binding

KCNQ1 Potassium Channel Activity: Structural Determinants of Loss of Function Relative to ML277

A critical structural comparison with the well-characterized KCNQ1 activator ML277 reveals why the target compound is predicted to lack KCNQ1-activating activity. ML277 ((R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide) activates KCNQ1 channels with an EC₅₀ of 260 nM and exhibits >100-fold selectivity over KCNQ2, KCNQ4, and hERG channels [1]. Studies have demonstrated that any modification to the 4-(4-methoxyphenyl)thiazole portion of ML277 renders the compound inactive at KCNQ1, underscoring the essential nature of the 4-methoxyphenyl pharmacophore for channel activation [2]. The target compound replaces the 4-methoxyphenyl group with a 3,4-dimethylphenyl group and shifts the carboxamide linkage from the piperidine 2-position (as in ML277) to the 4-position. Molecular dynamics simulations of ML277 and 62 chemical analogs established that model-predicted binding energies correlate with experimental EC₅₀ data, and that derivatives lacking activity at KCNQ1 fail to increase allosteric coupling efficiency between the voltage-sensor and pore domains [3]. Thus, while direct EC₅₀ data for the target compound at KCNQ1 are not publicly available, the combined structural evidence—removal of the critical 4-methoxy pharmacophore, alteration of the carboxamide position, and associated loss of allosteric coupling—supports the inference that this compound does not function as a KCNQ1 activator.

KCNQ1 channel modulation cardiac repolarization potassium channel activator

Carboxamide Regiochemistry (4-Position vs. 2-Position) as a Determinant of Target Selectivity Profile

The position of the carboxamide linkage on the piperidine ring (4-carboxamide in the target compound vs. 2-carboxamide in ML277 and 3-carboxamide in yet other analogs) represents a regiochemical variable with established consequences for biological activity. ML277, bearing the 2-carboxamide configuration, is a potent and selective KCNQ1 activator [1]. The 3-carboxamide analog (N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-3-carboxamide) has been catalogued in chemical databases but lacks reported KCNQ1 activity [2]. The target compound's 4-carboxamide configuration introduces a distinct spatial orientation of the amide carbonyl and NH groups relative to the tosyl-piperidine core, which affects hydrogen-bonding capacity and overall molecular shape. In the context of Nek2 inhibition, the 4-carboxamide regiochemistry is shared with the 2,4-dimethylphenyl analog , suggesting that this configuration is compatible with Nek2 binding, whereas the 2-carboxamide configuration (as in ML277) is associated with KCNQ1 channel modulation. This regiochemical switch represents a tractable design feature for tuning selectivity between kinase inhibition and ion channel modulation within the same scaffold class.

carboxamide regiochemistry piperidine substitution target selectivity

Physicochemical Identity: Molecular Weight, Lipophilicity, and Solubility Differentiators Within the Tosylpiperidine-Thiazole Series

The target compound (MW = 469.62 g/mol, C₂₄H₂₇N₃O₃S₂) exhibits distinct physicochemical properties relative to key comparators. Compared to ML277 (MW ~455.6 g/mol for the free base; exact formula C₂₃H₂₅N₃O₄S₂), the target compound replaces the 4-methoxyphenyl group with a 3,4-dimethylphenyl group, adding approximately 14 Da and eliminating one hydrogen-bond acceptor (the methoxy oxygen). This substitution is predicted to increase lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 log units based on fragment-based calculations for replacing OCH₃ with CH₃ on an aromatic ring) and reduce aqueous solubility [1]. The tosyl group, common to both compounds, contributes to lipophilicity and may enhance membrane permeability . Vendors report the compound is supplied as a powder with solubility in DMSO (typical for this scaffold class), though quantitative solubility data specific to this CAS number are not publicly available in curated databases [2]. The higher molecular weight and predicted lipophilicity of the target compound relative to ML277 may influence its suitability for assays requiring aqueous solubility above 10 μM or for in vivo studies where solubility-limited absorption is a concern.

physicochemical properties solubility lipophilicity drug-likeness

N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide (923373-03-9): Research and Industrial Application Scenarios Based on Quantitative Evidence


Nek2 Biochemical Assay Development Using a Moderate-Affinity Probe Compound

This compound is appropriate for laboratories developing or validating Nek2 kinase biochemical assays where a moderate-affinity inhibitor (IC₅₀ = 4.9 μM) is required as a positive control or calibration standard. Unlike highly potent Nek2 inhibitors such as T-1101 (IC₅₀ 14.8–21.5 nM), the weaker affinity of this compound allows researchers to establish assay sensitivity windows and detect signal-to-background ratios without saturating the target at low concentrations [1][2]. The compound can serve as a reference point in ADP-Glo or similar kinase assay formats where 50 μM ATP is used, matching the conditions under which its IC₅₀ was measured [1].

Regioisomer-Dependent Structure-Activity Relationship (SAR) Exploration of the Thiazolyl-Piperidine-Tosyl Scaffold

Medicinal chemistry teams investigating the impact of phenyl ring substitution patterns on Nek2 binding can use this compound as the 3,4-dimethylphenyl reference point in a matrix of regioisomers (e.g., 2,4-dimethylphenyl, 2,5-dimethylphenyl, and 3,5-dimethylphenyl variants). The demonstrated Nek2 inhibitory activity of the 3,4-regioisomer (IC₅₀ = 4.9 μM), when compared with the reported dual Nek2/Hec1 activity of the 2,4-regioisomer, provides a starting point for understanding how methyl group positioning modulates target engagement and selectivity . This compound is particularly useful as a synthetic intermediate for further derivatization at the carboxamide or tosyl positions.

Selectivity Profiling: Nek2 Inhibition Without Confounding KCNQ1 Channel Activation

In experimental systems where both Nek2 and KCNQ1 are co-expressed (e.g., certain cancer cell lines or cardiomyocyte models), this compound offers a key selectivity advantage: it retains measurable Nek2 inhibitory activity while, based on SAR evidence, lacking the KCNQ1-activating property associated with the 4-methoxyphenyl pharmacophore of ML277 [3][4]. Researchers studying Nek2-dependent mitotic phenotypes in cells that also express KCNQ1 (such as cardiac-derived or neuronal cell models) can use this compound to avoid the confounding electrophysiological effects that would arise from KCNQ1 channel activation by ML277 [5].

Chemical Probe for Hec1/Nek2 Pathway Target Engagement Studies in Academic Drug Discovery

Academic screening centers and chemical biology core facilities engaged in Hec1/Nek2 pathway target identification can employ this compound as part of a chemical probe panel spanning the potency spectrum from low nanomolar (T-1101) to low micromolar (INH1, target compound). Its moderate potency (IC₅₀ = 4.9 μM against Nek2) makes it suitable for concentration-response experiments where partial target engagement is desired, or as a less potent comparator to validate that observed phenotypic effects correlate with Nek2 engagement affinity. The compound's position within the Taivex Therapeutics patent landscape for Hec1/Nek2 modulators [6] further supports its relevance as a structurally tractable starting point for hit-to-lead optimization programs [7].

Quote Request

Request a Quote for N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.